molecular formula C11H15NO4 B2606544 3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 159322-13-1

3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B2606544
CAS No.: 159322-13-1
M. Wt: 225.244
InChI Key: HIPBOCNLZIVYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived compound featuring a bicyclic framework with a hydroxyethyl carbamoyl substituent at the 3-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₂H₁₅NO₄, and it is recognized by synonyms such as 3-[(2-hydroxyethyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and BAS 01814421 . The hydroxyethyl group confers hydrophilic properties, distinguishing it from lipophilic analogues.

Properties

IUPAC Name

3-(2-hydroxyethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c13-4-3-12-10(14)8-6-1-2-7(5-6)9(8)11(15)16/h1-2,6-9,13H,3-5H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPBOCNLZIVYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NCCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be achieved through a series of chemical reactions. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a bicyclic compound. For example, the reaction between 1,3-butadiene and maleic anhydride can produce a bicyclic anhydride, which can then be hydrolyzed to form the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents can be tailored to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for biochemical assays.

    Industry: The compound can be used in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the bicyclic structure can interact with receptor sites, modulating their function. The pathways involved in these interactions are often studied using computational modeling and biochemical assays.

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The target compound is part of a broader class of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. Key analogues and their distinguishing features are summarized below:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 2-Hydroxyethyl carbamoyl C₁₂H₁₅NO₄ 261.26 Hydrophilic due to -OH group; potential intermediate in drug synthesis
3-[(2-Ethylhexyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 2-Ethylhexyl carbamoyl C₁₇H₂₇NO₃ 293.41 Lipophilic (logP likely higher); applications in polymer chemistry
3-[(1,2-oxazol-3-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 1,2-Oxazol-3-yl carbamoyl C₁₂H₁₂N₂O₄ 248.24 logP = 1.16; heterocyclic substituent may enhance bioactivity
3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3-Nitrophenyl carbamoyl C₁₅H₁₄N₂O₅ 314.29 Electron-withdrawing nitro group; potential kinase inhibitor
rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid tert-Butoxycarbonyl amino C₁₄H₂₁NO₄ 267.32 Protected amino group; used as synthetic intermediate

Structural and Functional Differences

  • Hydrophilicity vs. Lipophilicity: The hydroxyethyl group in the target compound enhances water solubility compared to the ethylhexyl (C17H27NO3) and tert-butoxycarbonyl (C14H21NO4) derivatives, which are more lipophilic .
  • Bioactivity : The 1,2-oxazol-3-yl substituent (logP = 1.16) and nitro group in the nitrophenyl analogue may confer distinct binding affinities, as seen in kinase inhibitors or enzyme modulators .
  • Stereochemical Complexity: While the target compound’s stereochemistry is undefined, analogues like CA-Nor1 and CA-Nor2 () emphasize the role of endo/exo configurations in reactivity and biological activity .

Biological Activity

3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H15NO4C_{11}H_{15}NO_4 with a molecular weight of approximately 227.25 g/mol. The structure features a bicyclic heptene framework, which is significant for its reactivity and interaction with biological systems.

Anticancer Properties

Research has indicated that derivatives of bicyclic compounds exhibit anticancer properties. For instance, studies on related bicyclic structures have shown that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The proposed mechanism includes the modulation of signaling pathways associated with cell survival and proliferation, particularly through the inhibition of the PI3K/Akt pathway.
  • Case Study : A study demonstrated that a similar bicyclic compound reduced the viability of breast cancer cells by 50% at a concentration of 10 µM over 48 hours, suggesting that this compound may have comparable effects.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

  • In vitro Studies : In laboratory settings, it was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 12 to 25 µg/mL.
  • Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential.

ParameterValue
AbsorptionRapidly absorbed orally
DistributionWidely distributed in tissues
MetabolismPrimarily hepatic
EliminationRenal excretion
ToxicityLow toxicity observed in animal studies

Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : A straightforward synthetic route has been developed involving the reaction of bicyclic precursors with carbamoylating agents.
  • Biological Evaluation : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor growth without significant side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.